

Improving the cold flow properties of diesel with 2-Ethylhexyl nitrate

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Compound of Interest

Compound Name: 2-Ethylhexyl nitrate

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Technical Support Center: Diesel Fuel Cold Weather Performance

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and professionals investigating the cold flow properties of diesel fuel. It clarifies the role of different additives and provides standardized experimental protocols.

Clarification on the Role of 2-Ethylhexyl Nitrate (2-EHN)

A common point of inquiry is the use of **2-Ethylhexyl nitrate** (2-EHN) for improving diesel's cold flow properties. It is critical to understand that 2-EHN is a cetane improver, not a cold flow improver.

- Primary Function of 2-EHN: 2-EHN's sole purpose is to increase the cetane number of diesel fuel.^{[1][2][3]} A higher cetane number leads to a shorter ignition delay—the time between fuel injection and combustion. This results in easier cold starting, reduced engine noise, and more complete combustion, which can lower some emissions.^{[1][3]}
- Effect on Cold Flow Properties: 2-EHN has no significant effect on the key cold flow indicators of diesel fuel: the Cloud Point (CP), Cold Filter Plugging Point (CFPP), or Pour Point (PP).^{[4][5]} It does not prevent the formation of wax crystals that cause fuel gelling at low temperatures.

For improving the operability of diesel fuel in cold climates, the correct class of additives are Cold Flow Improvers (CFIs) and Pour Point Depressants (PPDs). These additives work by modifying the size and shape of wax crystals as they form, preventing them from agglomerating and blocking fuel filters and lines.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the primary function of **2-Ethylhexyl nitrate** (2-EHN) in diesel fuel?

A1: **2-Ethylhexyl nitrate** (2-EHN) is a cetane improver. Its function is to enhance the ignition quality of diesel fuel by increasing its cetane number. This shortens the ignition delay, leading to smoother combustion, better cold starting, and reduced engine noise.[\[1\]](#)[\[3\]](#)

Q2: Will adding 2-EHN prevent my diesel fuel from gelling in cold weather?

A2: No. While 2-EHN improves the ability of an engine to start in the cold by promoting faster ignition, it does not alter the fuel's low-temperature fluidity. It will not prevent the paraffin waxes in diesel from crystallizing and gelling, which can clog fuel filters and lines.[\[4\]](#)[\[5\]](#)

Q3: What are Cold Flow Improvers (CFIs) and how do they work?

A3: Cold Flow Improvers are polymer-based additives specifically designed to improve diesel's performance at low temperatures.[\[5\]](#) As the fuel cools and paraffin waxes begin to crystallize, CFIs co-crystallize with the wax. They modify the shape and size of the wax crystals, keeping them small and preventing them from interlocking to form a gel matrix that can plug filters.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Q4: What is the difference between Cloud Point (CP), Cold Filter Plugging Point (CFPP), and Pour Point (PP)?

A4: These are three standard tests to measure a fuel's cold weather performance:

- Cloud Point (CP): The temperature at which wax crystals first become visible as a cloud or haze in the fuel as it is cooled.[\[3\]](#)[\[10\]](#)[\[11\]](#) This is the initial point of wax formation.
- Cold Filter Plugging Point (CFPP): The lowest temperature at which a given volume of fuel can still pass through a standardized filter in a specified time.[\[10\]](#)[\[12\]](#) This test is a good

indicator of the temperature at which a vehicle may have trouble operating.

- Pour Point (PP): The lowest temperature at which the fuel will still flow.[\[3\]](#)[\[13\]](#) Below this temperature, the fuel is essentially a solid gel.

Q5: Do Cold Flow Improvers change the Cloud Point of the fuel?

A5: Typically, no. Most commercially available CFIs do not change the temperature at which wax crystals first appear (the Cloud Point). Instead, they manage the type of crystals that form, keeping them small and dispersed enough to pass through fuel filters at temperatures below the Cloud Point.[\[5\]](#)[\[7\]](#) Some specialized additives, known as cloud point depressants, can lower the CP.[\[5\]](#)[\[14\]](#)

Q6: When and how should I add a Cold Flow Improver to my diesel fuel?

A6: CFIs must be added to the fuel before it reaches its Cloud Point. The additive needs to be fully dissolved in the liquid fuel to be effective when the wax begins to crystallize. The best practice is to add the CFI to the storage or vehicle tank just before filling to ensure thorough mixing.[\[15\]](#)[\[16\]](#)

Q7: Can I use more CFI than the recommended dosage for better performance?

A7: It is not recommended. Exceeding the manufacturer's recommended treat rate does not typically result in a linear improvement in performance and can sometimes be counterproductive, potentially leading to deposit formation.[\[16\]](#) The optimal dosage depends on the specific fuel composition and the additive's formulation.[\[6\]](#)

Troubleshooting Guide: Cold Weather Diesel Issues

Problem	Probable Cause(s)	Recommended Solution(s)
Engine cranks but fails to start in cold weather.	<ol style="list-style-type: none">1. Fuel temperature is below its Cold Filter Plugging Point (CFPP) or Pour Point (PP).2. Fuel filter is completely blocked with solidified wax crystals.[11]3. Water in the fuel has frozen in the lines or filter.	<ol style="list-style-type: none">1. Move the vehicle or equipment to a heated garage or shelter to allow the fuel system to warm up and the gelled wax to dissolve.[4][15]2. Replace the fuel filter. It may be necessary to fill the new filter with a diesel anti-gel additive to help dissolve wax in the lines.[4][17]3. Apply gentle heat to fuel lines and the filter housing. Caution: Never use an open flame.[4]
Engine starts but stalls or runs rough shortly after.	<ol style="list-style-type: none">1. The fuel in the tank is at or below its Cloud Point, and the initial fuel drawn into the engine has plugged the filter.2. The CFI dosage was insufficient for the ambient temperature.	<ol style="list-style-type: none">1. Follow the solutions for a non-starting engine.2. Once the fuel is liquid, treat it with an appropriate emergency "anti-gel" or "diesel rescue" product designed to re-liquefy gelled fuel.[4][11]3. In the future, ensure the correct dosage of a preventative CFI is used before cold weather arrives.
Noticeable loss of engine power during operation in cold weather.	<ol style="list-style-type: none">1. Partial fuel filter plugging is restricting fuel flow to the engine.[18]2. The fuel being used is not adequately treated for the operating temperature.	<ol style="list-style-type: none">1. Change the fuel filter at the earliest opportunity.2. If possible, add a supplemental anti-gel additive to the fuel tank.3. Switch to a winter-grade diesel fuel, which is blended to have better cold flow properties.
Fuel appears cloudy or hazy in a sight glass or sample jar.	The fuel has reached its Cloud Point, and wax crystals have begun to form. [11] [18]	<ol style="list-style-type: none">1. This is an early warning sign. The fuel is still usable, but gelling and filter plugging

may occur if the temperature drops further. 2. If not already treated, add a Cold Flow Improver immediately while the fuel is still liquid to prevent further crystal growth and agglomeration.

Quantitative Data: Typical CFI Performance

The effectiveness of a Cold Flow Improver is highly dependent on the base fuel's properties (paraffin content, distillation curve) and the specific additive chemistry. The data below represents typical performance ranges.

Parameter	Typical Improvement with CFI	Notes
Cloud Point (CP)	0 to -4°C (0 to 7°F)	Most CFIs do not significantly lower the Cloud Point. Specialized Cloud Point Depressants are required for this. [5]
Cold Filter Plugging Point (CFPP)	-10°C to -20°C (18°F to 36°F) reduction	This is the primary target for most CFI additives. The reduction in CFPP below the Cloud Point is the key performance metric. [14] [19]
Pour Point (PP)	-10°C to -25°C (18°F to 45°F) reduction	Pour Point Depressants (often part of a CFI package) are highly effective at preventing the fuel from solidifying.

Experimental Protocols

Cloud Point Determination (ASTM D2500)

This method determines the temperature at which a cloud of wax crystals first appears in a liquid upon cooling.

- Apparatus: Test jar, thermometer, cork, jacket, cooling bath.
- Procedure:
 - Bring the sample to at least 14°C above the expected cloud point. Ensure the sample is free of moisture.[2]
 - Pour the sample into the test jar to the marked level.[2]
 - Close the jar with the cork holding the thermometer, ensuring the thermometer bulb is positioned correctly.
 - Place the test jar into the cooling jacket, which is submerged in a cooling bath maintained at $0 \pm 1.5^{\circ}\text{C}$.[2]
 - At every 1°C drop in temperature, remove the jar from the jacket and inspect the bottom for the first sign of a distinct cloudiness or haze. This entire inspection should take no more than 3 seconds.[2]
 - If the sample reaches -33°C without a cloud forming, transfer the assembly to successively colder baths as specified in the standard.
 - The temperature at which the cloud is first observed is recorded as the Cloud Point.[1][20]

Pour Point Determination (ASTM D97)

This method determines the lowest temperature at which a petroleum product will continue to flow.

- Apparatus: Test jar, thermometer, cork, jacket, cooling bath.
- Procedure:
 - Pour the sample into the test jar to the marked level.

- Heat the sample in a bath to a specified temperature (e.g., at least 45°C) to dissolve any existing wax crystals.[21]
- Cool the sample at a specified rate in a series of cooling baths.[21]
- Begin inspections when the sample temperature is 9°C above the expected pour point. At each 3°C interval, remove the jar from the jacket and tilt it to see if the sample moves.[16]
- The test is complete when the sample shows no movement for 5 seconds when the jar is held horizontally.
- The Pour Point is recorded as 3°C above the temperature at which the sample ceased to flow.[21][22]

Cold Filter Plugging Point (CFPP) Determination (ASTM D6371)

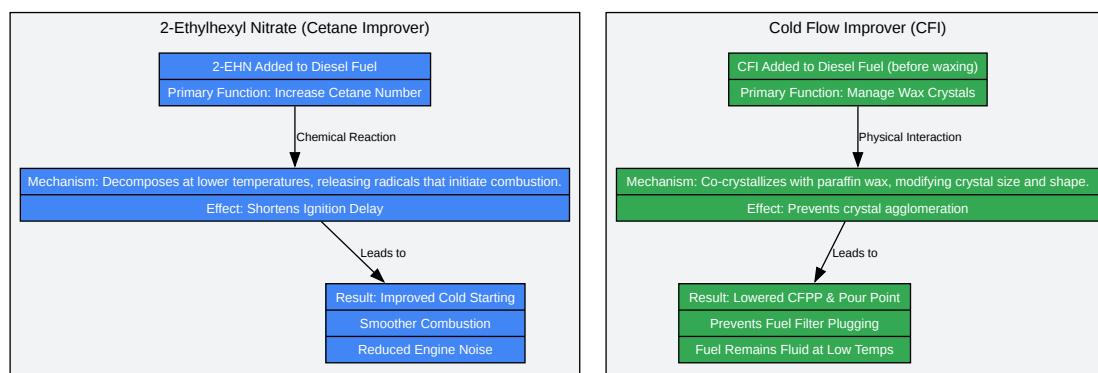
This method is used to estimate the lowest temperature at which a fuel will flow without issue in certain fuel systems.

- Apparatus: Test jar, thermometer, stopper with pipette and filter unit, cooling bath, vacuum source.
- Procedure:
 - Filter approximately 50 mL of the sample at ambient temperature through dry filter paper to remove any contaminants or free water.[12][23]
 - Pour the filtered sample into the clean, dry test jar to the 45 mL mark.
 - Insert the stopper assembly containing the pipette and a 45-micron wire mesh filter.
 - Place the assembly into a cooling bath set to -34°C. The sample cools at a non-linear rate.
 - At every 1°C drop in temperature, a controlled vacuum (2 kPa) is applied to draw 20 mL of the fuel through the filter into the pipette.[23]

- The test continues until the wax crystals that have formed are sufficient to slow the flow such that the pipette does not fill within 60 seconds, or the fuel fails to return to the jar after the vacuum is released.
- The temperature at the beginning of the final, failed filtration attempt is recorded as the CFPP.[12][24]

Visualizations

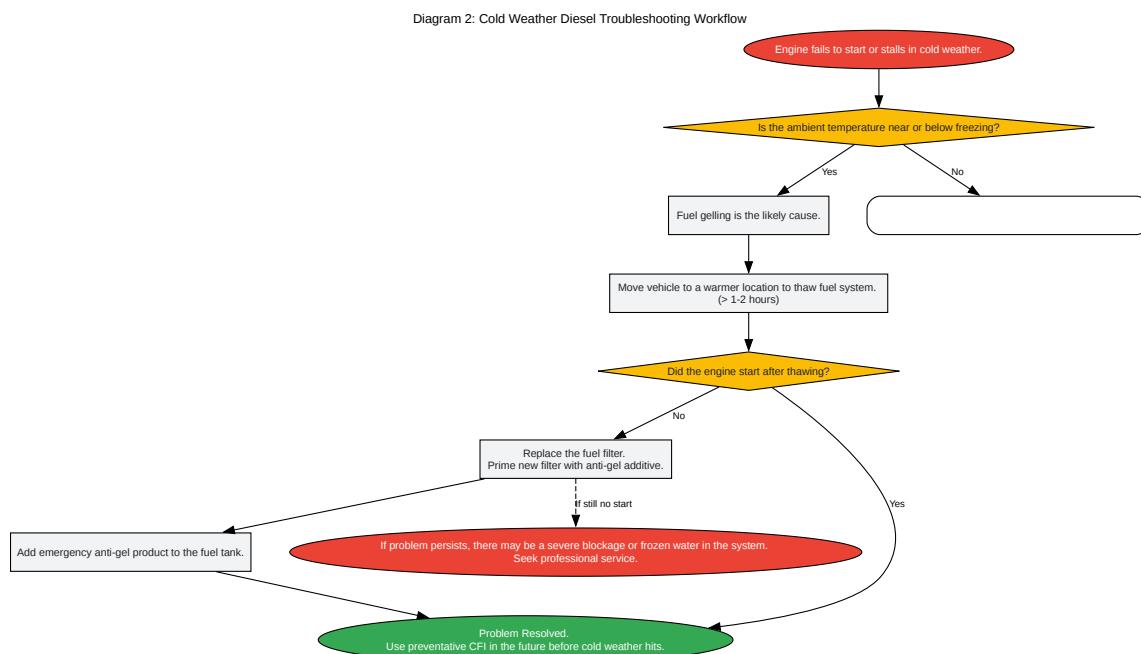
Diagram 1: Functional Comparison of Diesel Additives



These two additive types address separate, unrelated diesel fuel properties.

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Caption: Functional Comparison of Diesel Additives

[Click to download full resolution via product page](#)**Caption: Cold Weather Diesel Troubleshooting Workflow**

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